
PKM2 activator 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PKM2 activator 6, also known as Compound Z10, is a small molecule that serves as both an activator of pyruvate kinase M2 (PKM2) and an inhibitor of pyruvate dehydrogenase kinase 1 (PDK1). This compound has shown potential in promoting apoptosis in colorectal cells while suppressing their proliferation and migration. Additionally, it inhibits glycolysis, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PKM2 activator 6 involves several steps, including the use of benzyl bromide and tert-butyl 3-(bromomethyl)phenylcarbamate as key intermediates. The reaction conditions typically involve the use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) as the solvent. The final product is obtained through a series of reactions, including deprotection with hydrochloric acid in dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
PKM2 activator 6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in medicinal chemistry.
Scientific Research Applications
PKM2 activator 6 has a wide range of scientific research applications, including:
Medicine: This compound has shown potential in cancer therapy by promoting apoptosis in cancer cells and inhibiting their proliferation.
Industry: The compound’s ability to inhibit glycolysis makes it a valuable tool in the development of new therapeutic agents and diagnostic tools.
Mechanism of Action
PKM2 activator 6 exerts its effects by promoting the tetramerization of PKM2, which enhances its pyruvate kinase activity. This leads to a shift in cellular metabolism from glycolysis to oxidative phosphorylation, reducing the availability of glycolytic intermediates for anabolic processes. Additionally, the compound inhibits PDK1, further promoting oxidative metabolism. The molecular targets involved include PKM2 and PDK1, and the pathways affected include glycolysis, oxidative phosphorylation, and apoptosis .
Comparison with Similar Compounds
PKM2 activator 6 is unique in its dual role as both a PKM2 activator and a PDK1 inhibitor. Similar compounds include:
DASA-58: Another PKM2 activator that enhances pyruvate kinase activity but does not inhibit PDK1.
TEPP-46: A PKM2 activator that promotes tetramer formation and has shown potential in cancer therapy.
Mitapivat: A PKM2 activator used in the treatment of pyruvate kinase deficiency.
This compound stands out due to its combined effects on both PKM2 and PDK1, making it a versatile compound for research and therapeutic applications.
Properties
Molecular Formula |
C30H33NO10S2 |
|---|---|
Molecular Weight |
631.7 g/mol |
IUPAC Name |
methyl 3-[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl]sulfanyl-2-[[2-(2-methoxy-5-methylsulfonylphenyl)acetyl]amino]propanoate |
InChI |
InChI=1S/C30H33NO10S2/c1-16(2)6-11-25(19-14-23(34)27-21(32)8-9-22(33)28(27)29(19)36)42-15-20(30(37)41-4)31-26(35)13-17-12-18(43(5,38)39)7-10-24(17)40-3/h6-10,12,14,20,25,32-33H,11,13,15H2,1-5H3,(H,31,35)/t20?,25-/m1/s1 |
InChI Key |
OJMSSVCYMVVKPB-GBAXHLBXSA-N |
Isomeric SMILES |
CC(=CC[C@H](C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Canonical SMILES |
CC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)SCC(C(=O)OC)NC(=O)CC3=C(C=CC(=C3)S(=O)(=O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



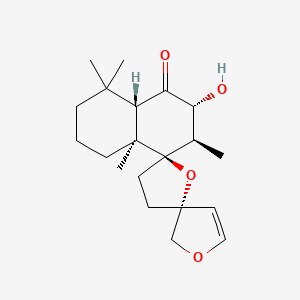
![2-(3,4-dihydroxyphenyl)-5,7,8-trihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12372790.png)

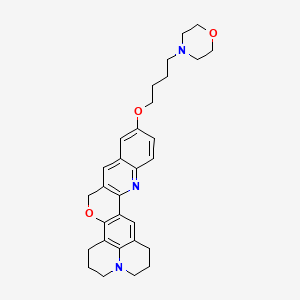
![[(1S,6R)-7,7-dimethyl-3-bicyclo[4.1.0]hept-2-enyl]methanol](/img/structure/B12372829.png)
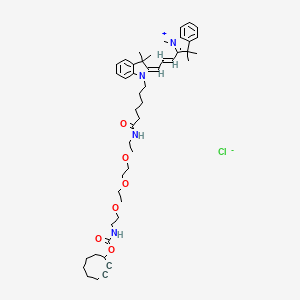


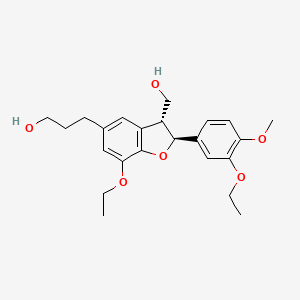


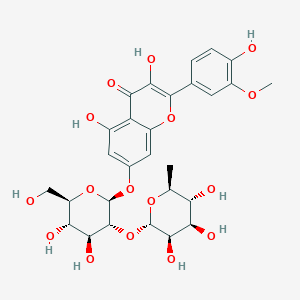
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
